Product packaging for 2-Bromo-4-chloro-5-fluorobenzyl alcohol(Cat. No.:)

2-Bromo-4-chloro-5-fluorobenzyl alcohol

Cat. No.: B8143047
M. Wt: 239.47 g/mol
InChI Key: IEFHAJBGTGYFJT-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzyl alcohol ( 1067882-62-5) is a high-purity halogenated benzyl alcohol compound offered for research and development applications . This chemical serves as a versatile synthetic intermediate, particularly in the field of pharmaceutical synthesis. The strategic placement of bromine, chlorine, and fluorine atoms on the benzyl alcohol core creates a multifunctional scaffold that is highly valuable for constructing complex organic molecules . Halogenated benzyl alcohols are crucial building blocks in modern organic chemistry. The benzylic alcohol group can be oxidized to an aldehyde or carboxylic acid, while the halogen atoms (Br and Cl) provide excellent sites for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The inclusion of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a molecule's properties, potentially enhancing its metabolic stability, binding affinity, and membrane permeability . As a trifunctional building block, this compound provides researchers with a flexible starting material for the discovery and development of new chemical entities. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or in vivo applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClFO B8143047 2-Bromo-4-chloro-5-fluorobenzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-chloro-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFHAJBGTGYFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Bromo 4 Chloro 5 Fluorobenzyl Alcohol

Established Methodologies for Regioselective Synthesis

The most common and direct route to synthesizing 2-Bromo-4-chloro-5-fluorobenzyl alcohol involves the reductive transformation of its corresponding aldehyde. This approach is favored for its efficiency and high yield.

The core of the synthesis lies in the conversion of a carbonyl group into a primary alcohol. This is a fundamental and widely utilized reaction in organic chemistry.

The principal precursor for the target alcohol is 2-Bromo-4-chloro-5-fluorobenzaldehyde (B3079374). azurewebsites.net The synthesis focuses on the selective reduction of the aldehyde functional group (-CHO) to a primary alcohol group (-CH₂OH) without altering the aromatic ring or its halogen substituents. This transformation is a critical step that yields the final product. The molecular formula for the precursor aldehyde is C₇H₃BrClFO, with a molecular weight of 237.45 g/mol . azurewebsites.net

Metal hydride reagents are the most effective and commonly employed agents for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comyoutube.com These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. youtube.com The choice between different metal hydride agents often depends on the desired reactivity, selectivity, and the presence of other functional groups in the molecule.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent widely used for the reduction of aldehydes and ketones. masterorganicchemistry.com It is preferred for its safety and ease of handling compared to more reactive hydrides. masterorganicchemistry.com The reduction process typically involves dissolving the aldehyde, such as 2-Bromo-4-chloro-5-fluorobenzaldehyde, in a protic solvent like ethanol (B145695) or methanol, followed by the addition of NaBH₄. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol. masterorganicchemistry.comyoutube.com

Table 1: Illustrative Reaction Parameters for Sodium Borohydride Reduction

ParameterDetails
Substrate 2-Bromo-4-chloro-5-fluorobenzaldehyde
Reagent Sodium Borohydride (NaBH₄)
Solvent Ethanol (EtOH) or Methanol (MeOH)
Temperature Typically 0 °C to room temperature
Workup Mild acid or water quench
Product This compound

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful and reactive reducing agent than sodium borohydride. youtube.commasterorganicchemistry.com It can reduce aldehydes, ketones, esters, and carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents like water or alcohols. youtube.com The reaction mechanism involves a nucleophilic attack by the hydride, followed by a separate aqueous workup step (e.g., with H₃O⁺) to protonate the intermediate alkoxide and yield the final alcohol. youtube.comyoutube.com While highly effective, the lower selectivity of LiAlH₄ means it would not be the reagent of choice if other reducible functional groups needed to be preserved. masterorganicchemistry.com

Table 2: Comparison of Common Metal Hydride Reducing Agents

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selective masterorganicchemistry.comStronger, less selective masterorganicchemistry.com
Functional Groups Reduced Aldehydes, Ketones masterorganicchemistry.comAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles masterorganicchemistry.comyoutube.com
Solvent Compatibility Protic solvents (e.g., EtOH, MeOH) youtube.comAprotic solvents (e.g., Ether, THF) youtube.com
Workup Often integrated into the reactionRequires a separate, careful aqueous workup step youtube.com

While the final step is a straightforward reduction, the synthesis of the crucial precursor, 2-Bromo-4-chloro-5-fluorobenzaldehyde, often requires a multi-step synthetic sequence. libretexts.org These strategies involve building the complex, regiochemically defined aromatic ring through a series of reactions.

A potential retrosynthetic analysis suggests that the precursor aldehyde could be derived from simpler, commercially available starting materials. For instance, a synthetic route could involve the specific bromination and chlorination of a fluorinated aromatic compound. The order of these halogenation steps is critical to ensure the correct 2-bromo, 4-chloro, 5-fluoro substitution pattern, guided by the directing effects of the existing substituents. Patent literature describes similar strategies, such as the bromination of 4-fluoroaniline (B128567) derivatives, where an initial acetylation step is used to protect the amine and direct the incoming bromine to the desired ortho position. google.com Another approach involves the direct bromination of a substituted benzaldehyde (B42025), such as the synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) from 4-fluorobenzaldehyde (B137897). google.com Such multi-step syntheses require careful planning to control regioselectivity and maximize the yield of the desired isomer before the final reduction to this compound. libretexts.orgscribd.com

Multi-step Convergent and Divergent Approaches

Synthetic Pathways from Halogenated Benzoic Acid Precursors

A primary and well-established method for the synthesis of substituted benzyl (B1604629) alcohols involves the reduction of corresponding benzoic acid derivatives. This approach is advantageous when the required halogenated benzoic acid is commercially available or can be synthesized readily. The synthesis of this compound can be envisioned starting from 4-Bromo-2-chloro-5-fluorobenzoic acid. bldpharm.com

The core of this strategy is the reduction of the carboxylic acid functional group to a primary alcohol. This transformation is typically achieved using powerful reducing agents.

Key Reduction Methods:

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing carboxylic acids and their esters to alcohols. The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. For instance, the reduction of 2-bromo-4,5-dimethoxy benzoic acid to its corresponding benzyl alcohol is effectively carried out using LiAlH₄ in THF at temperatures ranging from 0 °C to room temperature. rsc.org A similar protocol would be applicable for the reduction of 2-bromo-4-chloro-5-fluorobenzoic acid.

Sodium Borohydride (NaBH₄): While generally considered milder than LiAlH₄ and typically used for reducing aldehydes and ketones, NaBH₄ can be used to reduce carboxylic acids, often after conversion to an ester. The reduction of methyl 2-bromo-5-fluorobenzoate to (2-bromo-5-fluorophenyl)methanol is accomplished using NaBH₄ in a mixture of THF and methanol. guidechem.com This two-step approach—esterification of the benzoic acid followed by reduction—offers an alternative pathway with a more selective reducing agent.

The general reaction scheme starting from the halogenated benzoic acid is as follows:

Esterification (Optional but common): The 2-bromo-4-chloro-5-fluorobenzoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester. guidechem.com

Reduction: The resulting ester or the initial carboxylic acid is treated with a suitable hydride-reducing agent (e.g., LiAlH₄ or NaBH₄) in an appropriate solvent to yield the final product, this compound. rsc.orgguidechem.com

Precursor ExampleReducing AgentSolventProductYieldReference
2-Bromo-4-methyl benzoic acidLiAlH₄THF(2-Bromo-4-methylphenyl)methanol50% rsc.org
Methyl 2-bromo-5-fluorobenzoateNaBH₄THF/Methanol(2-Bromo-5-fluorophenyl)methanol96.8% guidechem.com
2-Bromo-4,5-dimethoxy benzoic acidLiAlH₄THF(2-Bromo-4,5-dimethoxyphenyl)methanol32% rsc.org
Strategies Involving Halogenation of Fluorobenzaldehyde Derivatives

An alternative synthetic route involves the regioselective halogenation of a less substituted benzaldehyde precursor, followed by the reduction of the aldehyde group to an alcohol. For the target molecule, a plausible starting material would be 4-chloro-5-fluorobenzaldehyde. The key challenge in this approach is achieving the selective introduction of a bromine atom at the C-2 position, which is ortho to the formyl group and meta to the chlorine and fluorine substituents.

The synthesis proceeds in two main steps:

Electrophilic Bromination: The 4-chloro-5-fluorobenzaldehyde undergoes electrophilic aromatic substitution to introduce a bromine atom. The directing effects of the existing substituents (formyl, chloro, and fluoro groups) are crucial for controlling the position of the incoming bromine. Bromination of 4-fluorobenzaldehyde has been achieved using reagents like dibromohydantoin in a mixture of trifluoroacetic acid and sulfuric acid, yielding 2-bromo-4-fluorobenzaldehyde. A similar strategy could be adapted, although the combined directing effects of the chloro and fluoro groups would need to be carefully considered to ensure bromination at the desired C-2 position.

Reduction of the Aldehyde: The resulting 2-bromo-4-chloro-5-fluorobenzaldehyde is then reduced to the target benzyl alcohol. This is a standard transformation readily accomplished with high yield using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or THF.

The selectivity of the initial bromination step is critical for the success of this pathway. The reaction conditions, including the choice of brominating agent and solvent system, must be optimized to favor the desired isomer. google.com

StepReactionReagent ExampleConditions ExampleReference
1. BrominationHalogenation of 4-fluorobenzaldehydeDibromohydantoinTrifluoroacetic acid/Sulfuric acid, 0–50 °C
2. ReductionReduction of 2-bromo-4-fluorobenzaldehydeNaBH₄ or LiAlH₄Anhydrous THF or ethanol, 0–25°C

Advanced and Emerging Synthetic Techniques

Modern organic synthesis has seen the advent of powerful catalytic methods that enable the construction of complex molecules like substituted benzylic alcohols with greater efficiency and functional group tolerance. These techniques often operate under milder conditions than classical methods and can provide access to novel chemical space.

Transition Metal-Catalyzed Cross-Coupling Methods for Substituted Benzylic Alcohols

Transition metal catalysis, particularly using nickel and palladium, has revolutionized the formation of C-C bonds. These methods are highly valuable for the synthesis of benzylic alcohols, which are important motifs in pharmaceuticals and natural products. nih.gov

A prominent emerging strategy is the merger of photoredox catalysis with nickel catalysis. researchgate.net This dual catalytic system enables the cross-coupling of various precursors under exceptionally mild, redox-neutral conditions. acs.org The general mechanism involves a photocatalyst (often iridium- or ruthenium-based) that, upon excitation by visible light, generates a radical species from one of the coupling partners. This radical is then intercepted by a nickel catalyst, which facilitates the C-C bond-forming cross-coupling with the second partner. researchgate.netacs.org

This approach has been successfully applied to the synthesis of secondary benzylic alcohols by coupling aryl halides with α-hydroxyalkyltrifluoroborates or α-bromobenzoates. nih.govacs.org The process is noted for its outstanding functional group compatibility, allowing for the presence of sensitive groups that might not be tolerated in more traditional synthetic routes. nih.govacs.org This makes it a powerful tool for the late-stage functionalization of complex molecules. nih.gov

For example, a general procedure for the cross-coupling of α-alkoxyalkyl- and α-acyloxyalkyltrifluoroborates with aryl bromides has been developed that proceeds without the need for a specific protecting group on the alcohol precursor. acs.orgnih.gov This method offers a more convergent and step-economical pathway to protected secondary benzylic alcohols, allowing for strategic flexibility in choosing the benzylic alcohol protecting group if one is desired. acs.org This represents a significant advance over previous methods that were often limited by harsh conditions and lack of protecting group flexibility. nih.gov

Palladium catalysis has long been a cornerstone of cross-coupling chemistry and remains highly relevant for the synthesis and functionalization of benzylic alcohols. Palladium-catalyzed reactions are especially challenging for benzylic alcohols compared to allylic systems due to the difficulty of dearomatization, but significant progress has been made. nih.govmdpi.com

Key palladium-catalyzed transformations include:

Suzuki-Miyaura Coupling: This reaction can be used to construct diarylmethanes directly from benzylic alcohols and arylboronic acids, proceeding via the activation of the benzylic C-O bond. rsc.org

Asymmetric Benzylic Substitution: Pd/Cu co-catalyzed systems have been developed for the stereodivergent synthesis of chiral benzylic alcohol derivatives. These reactions allow for the construction of a stereogenic center at the benzylic position, with the stereochemical outcome controlled by the choice of ligand. nih.gov

Domino Reactions: Palladium catalysts can initiate domino reaction sequences. For instance, a method for synthesizing quinazolinones from o-aminobenzamides and benzyl alcohols involves a palladium-catalyzed sequence of N-benzylation and benzylic C-H amidation. acs.org Water can play a crucial role in these reactions by promoting the generation of the key (η³-benzyl)palladium intermediate from the benzyl alcohol. mdpi.comacs.org

These advanced catalytic methods provide powerful and versatile platforms for the synthesis of highly substituted benzylic alcohols like this compound, offering pathways that are often more direct, efficient, and tolerant of diverse functional groups than traditional approaches.

Decarboxylative Hydroxylation as a Synthetic Route

Decarboxylative hydroxylation is a chemical transformation where a carboxylic acid functional group is replaced by a hydroxyl group, with the concurrent loss of carbon dioxide. This type of reaction can be an attractive synthetic strategy, as carboxylic acids are often readily available starting materials.

While the direct decarboxylative hydroxylation of 2-Bromo-4-chloro-5-fluorobenzoic acid to yield this compound is not a widely documented method in scientific literature, the conceptual pathway would involve the activation of the carboxyl group followed by its replacement with a hydroxyl moiety.

In contrast, a more commonly described route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde. For instance, the synthesis of the related compound, 2-bromo-4-fluorobenzyl alcohol, is often achieved through the reduction of 2-bromo-4-fluorobenzaldehyde using hydride reagents. This suggests that a likely and practical synthetic pathway for this compound would involve the reduction of a suitable precursor such as 2-Bromo-4-chloro-5-fluorobenzoic acid or 2-Bromo-4-chloro-5-fluorobenzaldehyde.

The reduction of a carboxylic acid to an alcohol typically proceeds in two stages: the reduction of the carboxylic acid to an aldehyde, and then the subsequent reduction of the aldehyde to the alcohol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.

Precursor Compound Potential Reducing Agents Product
2-Bromo-4-chloro-5-fluorobenzoic acidLithium aluminum hydride (LiAlH₄), Borane (BH₃)This compound
2-Bromo-4-chloro-5-fluorobenzaldehydeSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)This compound

Green Chemistry Principles and Sustainable Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. chalmers.se The production of this compound can be assessed through this lens, with a focus on atom economy and the use of environmentally benign reagents and solvents.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy are preferred as they generate less waste.

Addition and rearrangement reactions are inherently 100% atom-economical. In the context of synthesizing this compound, a hypothetical direct addition of a hydroxymethyl group to a suitable precursor would be highly atom-economical. However, more practical multi-step syntheses often involve reactions with lower atom economies, such as substitutions and eliminations, where byproducts are formed.

For the common reduction route from a carboxylic acid or aldehyde, the atom economy can be calculated. For example, in the reduction of 2-Bromo-4-chloro-5-fluorobenzaldehyde with sodium borohydride, the atoms from the reducing agent are not fully incorporated into the final product, leading to a lower atom economy.

The choice of reagents and solvents plays a crucial role in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, leading to concerns about air pollution and worker safety. chalmers.se

Research in green chemistry focuses on identifying and utilizing greener alternatives. For the synthesis of benzyl alcohols, this could involve:

Benign Solvents: The use of water, supercritical fluids (like CO₂), or ionic liquids as reaction media can significantly reduce the environmental impact compared to traditional chlorinated or aromatic solvents. chalmers.se Propylene (B89431) carbonate is another example of a green and recyclable solvent that has been used in the etherification of benzyl alcohols. acs.orgbohrium.com

Greener Reagents: The replacement of hazardous and stoichiometric reagents with catalytic and more benign alternatives is a key goal. For instance, developing catalytic hydrogenation processes to replace metal hydride reductions would be a significant green improvement. The use of N-halosuccinimides in aqueous media for halogenation steps is another example of a greener approach in the synthesis of related compounds. mdpi.com

The table below summarizes some potential green chemistry considerations for the synthesis of this compound.

Process Step Traditional Approach Greener Alternative Rationale for Green Alternative
Reduction Use of stoichiometric metal hydrides (e.g., LiAlH₄) in anhydrous ether.Catalytic hydrogenation using a recyclable catalyst in a green solvent (e.g., ethanol or water).Higher atom economy, avoids hazardous reagents, and allows for catalyst recycling.
Solvent Choice Use of volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343).Use of water, propylene carbonate, or ionic liquids. chalmers.seacs.orgReduced toxicity, flammability, and environmental pollution. chalmers.se
Purification Chromatographic separation using large volumes of organic solvents.Crystallization from a green solvent or distillation.Minimizes solvent waste.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 5 Fluorobenzyl Alcohol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The heavily halogenated phenyl ring in 2-bromo-4-chloro-5-fluorobenzyl alcohol is generally deactivated towards traditional electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the halogens. Conversely, these substituents make the ring susceptible to nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) reactions on aryl halides are contingent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, all three halogens are electron-withdrawing, activating the ring for such transformations.

The rate-determining step in an SₙAr reaction is typically the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com The reactivity of the leaving group in these reactions often correlates with the electronegativity of the halogen, as a more electronegative atom creates a more polarized C-X bond, which is more susceptible to nucleophilic attack. youtube.com Consequently, the order of leaving group ability in SₙAr is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. youtube.com

Given these principles, it is anticipated that this compound would undergo SₙAr reactions with strong nucleophiles. The fluorine atom at C-5 is the most likely site for substitution due to its superior ability as a leaving group in this context. youtube.comyoutube.com

Table 1: Predicted Amenability of Halogens in this compound to SₙAr

Halogen PositionLeaving GroupRelative Predicted Reactivity in SₙArJustification
C-5Fluorine (F)HighHighest electronegativity polarizes the C-F bond, making it the most susceptible to nucleophilic attack and the best leaving group in SₙAr. youtube.com
C-4Chlorine (Cl)ModerateLess electronegative than fluorine, resulting in a lower tendency to be displaced.
C-2Bromine (Br)LowLeast electronegative of the three halogens, making it the poorest leaving group in this type of reaction.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with various electrophiles.

The hydroxymethyl group (-CH₂OH), after deprotonation to an alkoxide, can act as a directing group. For this compound, the primary alcohol can be deprotonated to form a lithium alkoxide, which would direct a second equivalent of organolithium base to deprotonate the C-6 position. The C-1 position is already substituted with bromine. This regioselectivity allows for the introduction of a wide range of functional groups at a specific position on the aromatic ring. While specific studies on this molecule are not prevalent, the methodology is well-established for substituted benzyl (B1604629) alcohols.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a wide array of chemical transformations.

As a primary alcohol, this compound readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically under acidic or basic catalysis, to form the corresponding esters.

Etherification can be achieved through several methods, including the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, reductive etherification of carbonyl compounds with the alcohol can be catalyzed by reagents like iron(III) chloride. organic-chemistry.org Iron-catalyzed methods have also been developed for the symmetrical and non-symmetrical etherification of benzyl alcohols. nih.gov

Table 2: Representative Etherification and Esterification Reactions

Reaction TypeTypical ReagentsExpected Product Type
EsterificationCarboxylic Acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄)Ester (R-COO-CH₂-Ar)
EsterificationAcyl Chloride (R-COCl) + Base (e.g., Pyridine)Ester (R-COO-CH₂-Ar)
Williamson Ether Synthesis1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (R-O-CH₂-Ar)
Iron-Catalyzed Symmetrical EtherificationFeCl₃·6H₂OSymmetrical Ether (Ar-CH₂-O-CH₂-Ar) nih.gov

*Ar represents the 2-bromo-4-chloro-5-fluorophenyl group.

The oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. libretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are selective and will oxidize the primary alcohol to an aldehyde, 2-bromo-4-chloro-5-fluorobenzaldehyde (B3079374), without further oxidation. libretexts.org

Stronger oxidizing agents, including chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), potassium permanganate (B83412) (KMnO₄), or sodium dichromate (Na₂Cr₂O₇), will oxidize the primary alcohol completely to the carboxylic acid, 2-bromo-4-chloro-5-fluorobenzoic acid. libretexts.orgyoutube.com During this process, the initially formed aldehyde is not isolated as it is rapidly oxidized further. youtube.com

Table 3: Oxidation Products of this compound

Oxidizing AgentReaction ConditionsExpected ProductProduct Class
Pyridinium Chlorochromate (PCC)Anhydrous solvent (e.g., CH₂Cl₂)2-Bromo-4-chloro-5-fluorobenzaldehydeAldehyde
Chromic Acid (H₂CrO₄)Aqueous acid2-Bromo-4-chloro-5-fluorobenzoic acidCarboxylic Acid
Potassium Permanganate (KMnO₄)Basic, followed by acidic workup2-Bromo-4-chloro-5-fluorobenzoic acidCarboxylic Acid

The hydroxyl group of the benzylic alcohol can be replaced by a halogen atom to form a benzylic halide. These compounds are valuable synthetic intermediates due to the high reactivity of the benzylic halide in substitution and elimination reactions. Common reagents for this transformation include thionyl chloride (SOCl₂) for producing benzyl chlorides, and phosphorus tribromide (PBr₃) for benzyl bromides. The reaction with hydrogen halides (e.g., HBr, HCl) is also a viable method. This transformation provides a route to compounds like 2-bromo-1-(bromomethyl)-4-chloro-5-fluorobenzene.

Catalytic Functionalization of Halogenated Benzylic Systems

The presence of multiple halogen atoms on the aromatic ring of this compound opens up a plethora of possibilities for selective functionalization using transition metal catalysis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key factor in achieving controlled, stepwise modifications of the molecule.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of polyhalogenated substrates like this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and cyanation reactions, are of particular interest.

The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf > C-Cl. This inherent reactivity difference allows for the selective functionalization of the C-Br bond in this compound while leaving the more robust C-Cl bond intact.

A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate, a structurally similar compound, demonstrated the feasibility of this approach. nih.gov The Suzuki cross-coupling reaction with various arylboronic acids proceeded with high chemoselectivity at the C-Br position, catalyzed by a palladium(0) species. nih.gov This suggests that this compound would likely undergo similar selective transformations. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a 2-aryl-4-chloro-5-fluorobenzyl alcohol derivative.

The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For Suzuki-Miyaura reactions of benzyl halides, catalyst systems such as PdCl2(dppf)·CH2Cl2 with a cesium carbonate base have proven effective. nih.gov For Sonogashira couplings of aryl bromides, a combination of Pd(PhCN)2Cl2 and a bulky, electron-rich phosphine (B1218219) ligand like P(t-Bu)3 can facilitate the reaction at room temperature. organic-chemistry.org

The following table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl bromides, which can be extrapolated to the functionalization of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Catalyst System Base Solvent Temperature (°C) Coupling Partner Reference
Pd(OAc)2 / PCy3·HBF4 Cs2CO3 Toluene (B28343) / H2O 80 Arylboronic acid preprints.org
PdCl2(dppf)·CH2Cl2 Cs2CO3 THF 60 Potassium aryltrifluoroborate nih.gov
Pd(PPh3)4 K3PO4 1,4-Dioxane Optimized Arylboronic acid mdpi.com
CataXCium A Pd G3 K3PO4 Dioxane / H2O 100 Boronic esters nih.gov

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for various cross-coupling reactions. Nickel catalysts can exhibit different reactivity patterns and are particularly effective in activating less reactive C-Cl bonds.

In the context of this compound, nickel catalysis could potentially be employed for the functionalization of the C-Cl bond after the C-Br bond has been selectively reacted using palladium catalysis. Alternatively, under specific conditions, nickel catalysts might directly target the C-Br bond.

Nickel-catalyzed Kumada coupling, which pairs an organohalide with a Grignard reagent, is a well-established method for C-C bond formation. Ligand-free nickel catalysis, for instance using NiCl2·(H2O)1.5, has been shown to be effective for the coupling of aryl bromides with tert-butyl Grignard reagents. rhhz.net Such a reaction with this compound would likely proceed at the C-Br position.

Nickel-catalyzed amination reactions also hold promise for the derivatization of this molecule. These reactions can be promoted thermally or through dual photoredox and nickel catalysis. rsc.orgnih.gov Electrochemical methods have also been developed for nickel-catalyzed amination of aryl bromides at room temperature. nih.gov The general mechanism for nickel-catalyzed amination involves the oxidative addition of the aryl halide to a Ni(0) species, followed by ligand exchange with the amine, deprotonation, and reductive elimination to form the C-N bond. nih.gov

The table below outlines examples of nickel-catalyzed cross-coupling reactions applicable to aryl halides.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst System Coupling Partner Key Features Reference
Kumada Coupling NiCl2·(H2O)1.5 (ligand-free) Grignard reagents Good functional group compatibility rhhz.net
Amination NiBr2·glyme / di-tBubpy Aliphatic amines Electrochemically enabled, room temperature nih.gov
Amination Ni(cod)2 / L (ligand) Aryl carbamates Broad scope with respect to coupling partners nih.gov
C-F Activation Ni(cod)2 / SIPr Arylboronic acids Selective activation of C-F bonds beilstein-journals.org

The derivatization of this compound is a study in selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary chemoselective challenge is the differentiation between the C-Br and C-Cl bonds. As established, palladium catalysts generally favor the more reactive C-Br bond, allowing for selective functionalization at this position. nih.gov Subsequent reaction at the C-Cl bond could then be achieved, potentially using a nickel catalyst under more forcing conditions.

Regioselectivity concerns the site at which a reaction occurs. For this compound, the positions of the halogen substituents are fixed, so regioselectivity primarily comes into play if there were multiple identical or similarly reactive sites, which is not the case here. However, the inherent electronic and steric environment of each halogenated position dictates its reactivity.

Stereoselectivity is particularly relevant to the benzyl alcohol moiety. The benzylic carbon is a prochiral center. Asymmetric reduction of the corresponding ketone, 2-bromo-4-chloro-5-fluorobenzaldehyde, could provide access to enantiomerically enriched (R)- or (S)-2-Bromo-4-chloro-5-fluorobenzyl alcohol. This can be achieved through biocatalytic methods using ketoreductases or through chemical methods employing chiral transition-metal complexes. mdpi.comencyclopedia.pubnih.gov Furthermore, dynamic kinetic resolution (DKR) of the racemic alcohol, which combines enzymatic acylation with in-situ racemization of the unreacted enantiomer by a metal catalyst, can also yield a single enantiomer of the corresponding ester in high yield and enantiomeric excess. mdpi.comencyclopedia.pub

The stereodivergent synthesis of benzylic alcohol derivatives with two adjacent stereocenters has also been achieved through palladium/copper co-catalyzed asymmetric benzylic substitution reactions, offering pathways to complex chiral molecules. nih.gov

The following table highlights different selective transformations relevant to the derivatization of this compound.

Table 3: Selective Transformations for Derivatization

Selectivity Type Reaction Catalyst/Reagent Key Outcome Reference
Chemoselective Suzuki-Miyaura Coupling Palladium catalyst Selective reaction at the C-Br bond over the C-Cl bond. nih.gov
Stereoselective Asymmetric Reduction Ketoreductase Formation of enantiomerically pure (R)- or (S)-benzyl alcohol from the corresponding prochiral ketone. nih.gov
Stereoselective Dynamic Kinetic Resolution Lipase and Ru or Pd catalyst Conversion of a racemic benzyl alcohol to a single enantiomer of its ester. mdpi.comencyclopedia.pub
Stereodivergent Asymmetric Benzylic Substitution Pd/Cu dual catalyst system Synthesis of benzylic alcohol derivatives with vicinal stereocenters. nih.gov

The Role of this compound in Modern Synthesis

The polysubstituted aromatic compound, this compound, serves as a specialized building block in synthetic organic chemistry. Its utility stems from the unique arrangement of bromo, chloro, and fluoro substituents on the benzene (B151609) ring, combined with a reactive benzyl alcohol functional group. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the design of complex molecules.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

As a highly functionalized aromatic compound, 2-Bromo-4-chloro-5-fluorobenzyl alcohol is primarily utilized as an intermediate in multi-step synthetic pathways. The distinct electronic properties and positional arrangement of its three different halogen atoms, alongside the versatile hydroxymethyl group, provide chemists with a platform for introducing further molecular complexity through a range of reactions.

Halogenated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the profound effect that halogens can have on a molecule's biological activity. The inclusion of bromine, chlorine, and fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound is a precursor available to researchers for the synthesis of new biologically active molecules. The benzyl (B1604629) alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. For instance, its corresponding aldehyde, 2-Bromo-4-chloro-5-fluorobenzaldehyde (B3079374), is a known compound used in the synthesis of potential pharmaceuticals. nih.govmdpi.com While specific, publicly documented examples of its direct incorporation into named, commercialized APIs are not prevalent, its structural motifs are common in medicinal chemistry.

The development of new drug candidates often relies on the availability of unique chemical building blocks. This compound fits this description, offered by chemical suppliers for early-stage discovery research. Its tri-halogenated pattern is difficult to achieve through direct substitution on a simpler ring, making it a valuable starting material for creating novel molecular frameworks intended for screening as potential drug candidates or for use in the production of other specialty chemicals.

The primary and most significant application of this compound is its role as a foundational element in the construction of complex, poly-substituted aromatic scaffolds. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, sequential reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

The C-Br bond is typically the most reactive site for such metal-catalyzed couplings, allowing for the introduction of a new carbon-carbon or carbon-heteroatom bond at the 2-position. The C-Cl bond can be activated under different catalytic conditions, providing a second site for substitution. The C-F bond is the most stable and least reactive, often remaining in the final molecule to modulate its electronic properties or to serve as a site for hydrogen bonding. This tiered reactivity is crucial for the controlled, step-wise assembly of intricate molecular architectures.

Table 1: Reactivity of Halogen Groups in Cross-Coupling Reactions

Halogen Substituent Position Typical Reactivity Potential Transformation
Bromine (Br) C2 Highest Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings
Chlorine (Cl) C4 Intermediate Cross-coupling with more reactive catalysts/conditions

In materials science, halogenated aromatic compounds are used to create materials with specific, enhanced properties such as thermal stability, flame retardancy, and unique electronic characteristics.

Benzyl alcohols are known to be used in the formulation of specialty polymers and resins. While specific polymers derived from this compound are not widely documented, its structure is suitable for incorporation into polyester (B1180765) or epoxy resin backbones. The high halogen content could impart flame-retardant properties to the resulting material, a desirable trait in electronics and construction materials.

The synthesis of advanced functional materials, such as those used in organic electronics (e.g., OLEDs or organic photovoltaics), often requires precise control over the electronic properties of the constituent molecules. The introduction of electron-withdrawing halogen atoms onto an aromatic ring, as seen in this compound, can significantly lower the energy levels of the molecular orbitals (HOMO/LUMO). This compound serves as a potential starting material for creating larger, conjugated systems where such electronic tuning is critical for performance.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of "2-Bromo-4-chloro-5-fluorobenzyl alcohol". Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous identification and detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: This technique identifies the number and types of hydrogen atoms in the molecule. For "this compound," one would expect to see distinct signals for the two aromatic protons and the two benzylic protons of the -CH₂OH group. The chemical shifts (δ) of these protons are influenced by the surrounding electron-withdrawing halogen substituents. The coupling patterns (splitting of signals) between adjacent protons would further help to confirm their relative positions on the aromatic ring.

¹³C NMR: This method provides a count of the unique carbon environments in the molecule. For "this compound," seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the benzyl (B1604629) alcohol group. The chemical shifts of the aromatic carbons are significantly affected by the attached bromine, chlorine, and fluorine atoms.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool for characterization. It provides a highly sensitive and specific signal for the fluorine nucleus. The chemical shift and coupling constants to neighboring protons (if any) would definitively confirm the position of the fluorine atom on the aromatic ring.

Analysis Exemplary Data (Hypothetical)
¹H NMR (CDCl₃, 400 MHz) δ 7.5 (d, 1H), 7.3 (d, 1H), 4.7 (s, 2H), 2.1 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 158 (d), 135, 130, 125 (d), 120 (d), 115, 64
¹⁹F NMR (CDCl₃, 376 MHz) δ -110 (m)
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally verified data for "this compound."

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition and exact mass of a molecule with very high precision. This allows for the unambiguous confirmation of the molecular formula. For "this compound" (C₇H₅BrClFO), HRMS would be used to measure the mass of the molecular ion. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive cluster of peaks in the mass spectrum, further confirming the presence of these elements.

Predicted mass spectrometry data for a related compound, 2-bromo-4-chloro-5-fluoroaniline, indicates the type of information that can be obtained. uni.lu Although experimental HRMS data for "this compound" is not available in the searched literature, the expected exact mass can be calculated.

Analysis Expected Data
Molecular Formula C₇H₅BrClFO
Calculated Exact Mass 237.9196 u
Observed m/z (HRMS) [M+H]⁺, [M+Na]⁺, etc.
Note: The calculated exact mass is a theoretical value. The observed m/z would be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the C-O stretch (around 1050-1250 cm⁻¹), and various C-H and C=C stretching and bending vibrations associated with the substituted benzene ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as aromatic rings. The UV-Vis spectrum of "this compound" would display absorption maxima (λ_max) corresponding to the π → π* transitions of the benzene ring. The positions and intensities of these absorptions are influenced by the substitution pattern on the ring. For benzenoid molecules, these absorptions are typically observed in the 250-280 nm range. synquestlabs.com

Spectroscopic Technique Expected Observations
Infrared (IR) Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1100 cm⁻¹), Aromatic C-H and C=C bands
UV-Visible (UV-Vis) Absorption maxima (λ_max) around 260-280 nm
Note: The expected observations are based on general principles of spectroscopy and data for related compounds.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of "this compound" and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for non-volatile or thermally unstable compounds like "this compound." In an HPLC analysis, the compound is dissolved in a solvent and passed through a column containing a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the mobile phase (liquid) and the stationary phase (solid). A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks.

While specific HPLC methods for "this compound" are not detailed in the available literature, the following table provides an example of a typical HPLC setup for a similar aromatic compound.

Parameter Example Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on specific conditions
Note: This is an exemplary HPLC method and would require optimization for "this compound."

Gas Chromatography (GC) is another important separation technique, primarily used for volatile and thermally stable compounds. While benzyl alcohols can sometimes be analyzed directly by GC, derivatization may be necessary to improve volatility and peak shape. In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The purity is assessed by the relative area of the analyte peak. For related bromo-fluoro benzaldehyde (B42025) isomers, GC methods using a DB-624 column have been developed. A similar approach could likely be adapted for "this compound."

Parameter Example Condition for a Related Compound
Column DB-624 or similar
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., 100 to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium or Nitrogen
Note: These conditions are based on methods for related compounds and would need to be optimized.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. libretexts.orgmagritek.com This method separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. magritek.com For a polar compound like a benzyl alcohol, the stationary phase is typically silica (B1680970) gel, a polar adsorbent.

The separation relies on the principle of polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (a solvent or solvent mixture) is less polar. researchgate.net More polar compounds in the sample mixture will adhere more strongly to the polar silica gel and will therefore travel a shorter distance up the TLC plate. Conversely, less polar compounds will be carried further up the plate by the mobile phase. researchgate.net The benzyl alcohol group is quite polar, meaning this compound generally has a lower Retention Factor (Rf) value compared to less polar related compounds, such as the corresponding benzaldehyde or benzyl ester, when using a non-polar solvent system. libretexts.orgresearchgate.net

To perform the analysis, a dilute solution of the compound is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of the chosen eluent. As the eluent ascends the plate via capillary action, the compound separates from any impurities. The progress of the reaction can be monitored by spotting the reaction mixture alongside the starting material and observing the disappearance of the reactant spot and the appearance of the product spot over time. libretexts.org Due to its aromatic ring, this compound can be easily visualized on the TLC plate under a UV lamp. libretexts.orgnih.gov

Table 1: Representative TLC Parameters for this compound

ParameterDescriptionTypical Value/Condition
Stationary Phase The solid adsorbent coated on the plate.Silica gel 60 F₂₅₄
Mobile Phase The solvent system used to develop the plate. The ratio is often adjusted to achieve optimal separation.Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v)
Analyte The compound being analyzed.This compound
Visualization The method used to see the separated spots.Ultraviolet (UV) light at 254 nm
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front.~0.3 (highly dependent on exact mobile phase composition)

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the precise three-dimensional arrangement of atoms and molecules within a single crystal. This method is unparalleled for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of a compound like this compound.

While the specific crystal structure of this compound is not widely published, extensive studies on structurally simple halobenzyl alcohols provide critical insights into the expected solid-state architecture. ias.ac.in Research on these related compounds reveals that the crystal packing is primarily directed by a combination of strong and weak non-covalent interactions. ias.ac.in

Table 2: Representative Crystallographic Data for a Substituted Benzyl Alcohol

ParameterDescriptionExample Data
Chemical Formula The elemental composition of the molecule.C₇H₅BrClFO
Formula Weight The mass of one mole of the compound.239.47 g/mol biosynth.com
Crystal System The symmetry system of the crystal lattice.Orthorhombic
Space Group The specific symmetry group of the crystal.Pna2₁ researchgate.net
Unit Cell Dimensions The lengths of the sides of the unit cell and the angles between them.a = 8.95 Å, b = 5.82 Å, c = 12.16 Å, α = β = γ = 90° researchgate.net
Molecules per Unit Cell (Z) The number of molecules within one unit cell.4
Key Intermolecular Interactions The dominant forces holding the crystal lattice together.O-H···O Hydrogen Bonding, C-H···Br Halogen Bonding

Theoretical and Computational Investigations of 2 Bromo 4 Chloro 5 Fluorobenzyl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods balance computational cost and accuracy, making them ideal for studying medium-sized organic molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide array of chemical properties can be derived. For a molecule like 2-bromo-4-chloro-5-fluorobenzyl alcohol, DFT can elucidate the effects of its unique substitution pattern—containing bromine, chlorine, and fluorine atoms—on its geometry, stability, and chemical behavior.

The electronic structure dictates the fundamental chemistry of a molecule. DFT calculations can map the electron density distribution, identify molecular orbitals, and generate electrostatic potential maps, all of which are critical for predicting reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, corresponding to electrophilic and nucleophilic sites, respectively. For this molecule, the MEP would show a negative potential around the electronegative oxygen and halogen atoms, indicating sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction or hydrogen bonding.

Global and Local Reactivity Descriptors: Based on the FMO energies and electron density, various reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Local reactivity can be predicted using Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. In a study on the oxidation of benzyl (B1604629) alcohol using graphene oxide, global and local reactivity indexes were used to investigate possible bond formations. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Benzyl Alcohol Derivatives (Note: This table presents hypothetical yet representative data for illustrative purposes, as specific literature values for this compound are unavailable. Values are based on typical results from DFT calculations at the B3LYP/6-31G(d) level.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzyl Alcohol-6.5-0.26.31.7
4-Fluorobenzyl alcohol-6.7-0.46.32.5
4-Chlorobenzyl alcohol-6.8-0.56.32.4
This compound (Predicted Trend)LoweredLoweredSimilar/Slightly ReducedIncreased

The three-dimensional arrangement of atoms (conformation) significantly influences a molecule's physical and chemical properties. This compound has conformational flexibility, primarily due to the rotation of the hydroxymethyl (-CH₂OH) group around the C-C bond connecting it to the benzene (B151609) ring.

Computational methods can perform a potential energy surface (PES) scan by systematically rotating this dihedral angle. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which are the transition states between them. For benzyl alcohols, the orientation of the O-H bond relative to the phenyl ring is crucial. Studies on fluorinated benzyl alcohols have shown that intramolecular hydrogen bonds (e.g., O-H···F) can significantly stabilize certain conformations. researchgate.net In the case of this compound, the fluorine at position 5 could potentially form a weak intramolecular hydrogen bond with the hydroxyl proton, influencing the preferred conformation and altering the alcohol's acidity. researchgate.net

Table 2: Illustrative Conformational Energetics of a Substituted Benzyl Alcohol (Note: This table provides a representative example of conformational analysis results.)

Conformer (Dihedral Angle C-C-O-H)Relative Energy (kcal/mol)Stability
0° (syn-planar)1.5Transition State
~60° (gauche)0.0Global Minimum (Most Stable)
120°1.2Transition State
180° (anti-planar)0.5Local Minimum

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding catalytic processes.

For this compound, a key reaction is its oxidation to the corresponding aldehyde, 2-bromo-4-chloro-5-fluorobenzaldehyde (B3079374). This is a fundamental transformation in organic synthesis. Computational studies on the oxidation of benzyl alcohol itself have provided deep insights. osti.govnih.gov For instance, DFT calculations have been used to model the aerobic oxidation of benzyl alcohol on gold-palladium clusters, identifying the roles of each metal in activating oxygen and abstracting hydrogen. semanticscholar.org These studies typically involve:

Optimizing Geometries: Finding the lowest energy structures for all species along the proposed reaction coordinate.

Locating Transition States (TS): Identifying the highest energy point along the reaction path connecting a reactant/intermediate to a product. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energies (Ea): The energy difference between the transition state and the reactant provides the energy barrier for the reaction. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the located transition state correctly connects the intended reactant and product.

Microkinetic modeling, which uses parameters derived from DFT calculations, can further simulate reaction kinetics under various conditions, predicting product yields and selectivities. osti.gov Such an approach for this compound could help optimize conditions for its selective oxidation or other functionalizations.

In Silico Studies for Molecular Interactions and Derivatization Potential

Beyond its intrinsic properties, the potential application of this compound, particularly in medicinal chemistry or materials science, depends on its interactions with other molecules. In silico techniques like molecular docking are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Molecular Docking: This technique computationally places a ligand into the binding site of a receptor and scores the potential binding modes based on their steric and energetic favorability. The results can predict binding affinity and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine, chlorine, and fluorine atoms on the benzyl alcohol could all participate in specific interactions, including halogen bonding, which is increasingly recognized as an important force in molecular recognition.

Derivatization Potential: Computational studies can guide the synthesis of derivatives. For instance, a 2020 study synthesized a series of benzyl alcohol derivatives and evaluated their antibacterial activity. semanticscholar.orgresearchgate.net To understand the results, molecular docking was performed against the enzyme glucosamine-6-phosphate synthase. semanticscholar.orgresearchgate.net The study found that the most active compounds fit well into the enzyme's active site and that their binding energy correlated with their observed activity. semanticscholar.orgresearchgate.net Similarly, in silico methods could be used to explore derivatives of this compound, predicting how modifications to the molecule would affect its interaction with a specific biological target, thereby guiding the synthesis of more potent or selective compounds.

Future Directions and Research Opportunities

Exploration of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The synthesis of polysubstituted aromatic compounds like 2-Bromo-4-chloro-5-fluorobenzyl alcohol often involves multi-step processes that can be improved in terms of yield, selectivity, and reaction conditions. A significant area of future research lies in the discovery and application of novel catalytic systems.

Current research into the synthesis of benzyl (B1604629) alcohol derivatives has highlighted the potential of dual catalytic systems. For instance, a combination of Palladium (Pd) and Copper (Cu) catalysts has been successfully used for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives, allowing for the creation of specific stereoisomers from the same starting materials by adjusting the chiral ligands. nih.gov Similarly, a dual-reagent catalyst combining Iridium (Ir) and Tin (Sn) has shown high efficiency in the alkylation of arenes with benzyl alcohols to produce diarylmethane derivatives. researchgate.net

Future work could focus on adapting these or developing new multi-metallic or metal-organic framework (MOF) catalysts specifically for the synthesis of this compound and its derivatives. For example, pyrazinium chlorochromate (PCC) supported on carbonitride nanosheets has been demonstrated as a novel heterogeneous catalyst for the oxidation of benzyl alcohols to aldehydes, which is often a related step in the synthesis of benzyl alcohol derivatives. nih.gov The development of catalysts that can regioselectively introduce the bromo, chloro, and fluoro substituents in a more direct manner would represent a significant leap in efficiency. Research into photocatalytic systems, which use visible light to drive reactions, also offers a promising avenue for developing milder and more selective synthetic methods. organic-chemistry.orgrsc.org

Table 1: Examples of Catalytic Systems for Benzyl Alcohol Derivative Synthesis

Catalytic System Reaction Type Potential Advantage
Pd/Cu Dual Catalysis Asymmetric Benzylic Substitution High stereoselectivity
[Ir(COD)Cl]2-SnCl4 Friedel-Crafts Alkylation High yields for diarylmethanes
Pyrazinium Chlorochromate on Carbonitride Nanosheets Alcohol Oxidation Heterogeneous, easy separation

Development of More Sustainable and Eco-friendly Production Routes

The production of halogenated aromatic compounds traditionally relies on methods that can generate significant environmental waste. taylorfrancis.com A key future direction is the development of greener synthetic pathways for this compound. This aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries. rsc.org

Research is actively exploring alternatives to conventional halogenation methods, which often use harsh reagents and produce stoichiometric amounts of byproducts. taylorfrancis.comresearchgate.net Innovations include:

Solvent-Free Reactions: Performing reactions in the absence of volatile organic solvents, for example, by using grinding techniques with solid catalysts like metal-organic frameworks (MOFs). researchgate.net

Vapor-Phase Halogenation: Direct reaction of an aromatic compound with a halogen in the vapor phase without a catalyst can simplify reactor design and reduce maintenance, although it may require high temperatures. google.com

Alternative Reagents: Using less hazardous halogenating agents. For instance, one patented method for preparing 2-bromo-4-fluoroacetanilide, a related precursor, uses hydrobromic acid with an oxidizing agent like hydrogen peroxide, which is more environmentally benign than using elemental bromine. google.com

Catalytic Systems in Green Solvents: Employing catalysts that can function efficiently in water or other environmentally friendly solvents.

The valorization of waste materials, such as biomass or plastic waste, into valuable aromatic precursors is another long-term goal for sustainable chemical production. rsc.org Integrating these approaches into the synthesis of this compound could significantly reduce its environmental footprint.

Uncovering New Synthetic Applications in Complex Chemical Scaffolds

While this compound is a valuable building block, its full potential in the synthesis of complex chemical architectures remains an active area of investigation. The distinct reactivity of the three halogen substituents, coupled with the alcohol functional group, allows for a variety of selective chemical transformations.

Future research will likely focus on leveraging this polyfunctionality to construct novel molecular frameworks for applications in medicinal chemistry and materials science. chemimpex.comnih.gov The bromo- and chloro- substituents are particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties and metabolic stability of a molecule, a desirable trait in drug discovery. nih.govnih.gov

Specific areas of exploration could include:

Sequential Cross-Coupling Reactions: Developing selective conditions to react one halogen over the others, allowing for the stepwise construction of highly complex molecules.

Directed C-H Functionalization: Using the existing substituents to direct the functionalization of other positions on the aromatic ring, a powerful strategy for building molecular complexity. acs.org

Synthesis of Novel Heterocycles: Using the compound as a starting material for the synthesis of new heterocyclic systems, which are prevalent scaffolds in pharmaceuticals. The conversion of benzyl alcohols into aldehydes is a key step for creating heterocycles like dihydropyridines and dihydropyrimidinones. nih.gov

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For halogenated benzyl alcohols, computational studies can provide deep insights into how the type and position of halogen atoms influence molecular characteristics.

Future computational research on this compound could expand on this by:

Predicting Reactivity and Selectivity: Modeling various reaction pathways to predict the most likely sites for nucleophilic or electrophilic attack and to understand the regioselectivity in cross-coupling reactions. This can help in designing more efficient and selective syntheses.

Simulating Spectroscopic Data: Calculating NMR, IR, and other spectroscopic parameters to aid in the characterization of new derivatives synthesized from the parent alcohol.

Designing Molecules with Desired Properties: Using computational models to predict how modifications to the this compound scaffold would affect properties relevant to medicinal chemistry (e.g., binding affinity to a biological target) or materials science (e.g., thermal stability). This rational design approach can accelerate the discovery of new functional molecules.

By combining advanced computational predictions with targeted experimental synthesis, researchers can more effectively harness the potential of this compound in developing next-generation chemicals, pharmaceuticals, and materials.

Q & A

Q. What are the standard synthetic routes for 2-bromo-4-chloro-5-fluorobenzyl alcohol?

The compound is typically synthesized via sequential electrophilic aromatic substitution on a benzene ring. A common approach involves:

  • Bromination : Introducing bromine at the 2-position using catalysts like FeBr₃ or AlBr₃ .
  • Chlorination : Directing chlorine to the 4-position via Friedel-Crafts or halogen exchange reactions .
  • Fluorination : Installing fluorine at the 5-position using fluorinating agents (e.g., Selectfluor®) under controlled conditions .
  • Hydroxymethylation : Reducing a benzaldehyde intermediate (e.g., via NaBH₄) to introduce the alcohol group . Purity is assessed using GC or HPLC (>95% purity thresholds are typical) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm substitution patterns (¹H/¹³C, 19F NMR for fluorine environments) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .
  • X-ray Crystallography : Resolves crystal structure ambiguities; SHELX programs are widely used for refinement .
  • Chromatography : GC/HPLC for purity checks, especially to detect residual halogenation byproducts .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl halides) .
  • Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Order of Substitution : Bromine and chlorine are typically introduced first due to their strong directing effects, while fluorination may require milder conditions to avoid overhalogenation .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃ vs. FeCl₃) influence regioselectivity; computational modeling (DFT) predicts activation barriers for substituent placement .
  • Temperature Control : Lower temperatures (~0°C) reduce side reactions during fluorination .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Iterative Refinement : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction; SHELXL refines disordered halogen positions .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectra .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Building Block : Its halogenated benzyl alcohol structure is a precursor for:
  • Antimicrobial Agents : Functionalized via Suzuki coupling to introduce aryl groups .
  • Kinase Inhibitors : The fluorine atom enhances bioavailability in trifluoromethylated derivatives .
    • Case Study : A 2024 patent describes its use in synthesizing α-(trifluoromethyl)benzyl alcohol analogs for anti-inflammatory applications .

Q. What computational tools aid in predicting reactivity or stability?

  • DFT Calculations : Model transition states for halogenation steps (e.g., Gaussian09) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., GROMACS) .
  • QSPR Models : Predict physicochemical properties (logP, solubility) for derivative design .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical melting points?

  • Impurity Analysis : Re-crystallize the compound and re-test; GC/MS identifies contaminants .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystal forms .
  • Literature Cross-Check : Compare with structurally similar compounds (e.g., 3-bromo-4-fluorobenzyl alcohol, mp 75–77°C) .

Q. Why might HPLC purity data conflict with NMR integration results?

  • Co-elution Issues : Adjust mobile phase composition (e.g., acetonitrile/water gradients) to separate closely eluting impurities .
  • Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl₃) do not react with the compound .

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